![molecular formula C21H20ClN5 B4576703 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4576703.png)
3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsSpecific reagents and catalysts, such as sodium ethoxide or potassium carbonate, are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme functions and interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as CDKs. By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine apart is its specific substitution pattern, which confers unique biological activities and selectivity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications and scientific research .
Biological Activity
The compound 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of pyrazolo[1,5-a]pyrimidines that have garnered interest due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHClN
- Molecular Weight : 344.82 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological versatility.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated the anticancer activity of synthesized compounds against various cancer cell lines, including MDA-MB-231 (human breast cancer). The results showed that while some derivatives exhibited growth inhibition, the specific compound demonstrated limited activity against this cell line when tested at varying concentrations over 72 hours .
Table 1: Anticancer Activity Summary
Compound | Cell Line | Concentration (µM) | % Inhibition |
---|---|---|---|
3-(4-chlorophenyl)-2-ethyl... | MDA-MB-231 | 10 | 15 |
Control (YM155) | MDA-MB-231 | 10 | 75 |
Control (Menadione) | MDA-MB-231 | 10 | 80 |
Antitubercular Activity
Another significant area of research is the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives. A focused library of analogues was synthesized and screened for activity against Mycobacterium tuberculosis. The most promising compounds exhibited low cytotoxicity and effective inhibition of bacterial growth within macrophages. The mechanisms identified did not align with traditional targets such as cell-wall biosynthesis or iron uptake pathways, indicating novel mechanisms at play .
Table 2: Antitubercular Activity Data
Compound ID | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
---|---|---|
P1 | 0.5 | >100 |
P2 | 1.0 | >100 |
P19 | 0.25 | >100 |
The mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives appears to involve interference with key metabolic pathways in target organisms. For example, resistance mechanisms were identified involving mutations in flavin adenine dinucleotide (FAD)-dependent hydroxylases that promote compound catabolism through hydroxylation processes. This suggests that structural modifications can significantly impact efficacy and resistance profiles .
Case Study: Anticancer Efficacy in Preclinical Models
A preclinical study investigated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on tumor growth in xenograft models. The results indicated that certain modifications to the side chains enhanced antitumor activity significantly compared to the parent compound. Notably, modifications that increased lipophilicity correlated with improved bioavailability and tumor penetration.
Case Study: Tuberculosis Treatment Efficacy
In another study focusing on tuberculosis treatment, a derivative of pyrazolo[1,5-a]pyrimidine was administered to infected macrophage cultures. The results demonstrated a significant reduction in bacterial load compared to untreated controls, highlighting the potential for these compounds as novel antitubercular agents.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-3-18-20(16-6-8-17(22)9-7-16)21-25-14(2)11-19(27(21)26-18)24-13-15-5-4-10-23-12-15/h4-12,24H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZAGWKSQQTWBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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